molecular formula C21H20N2O2S B2799365 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 312605-26-8

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2799365
CAS No.: 312605-26-8
M. Wt: 364.46
InChI Key: AZGKMMOJKXEUDO-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities .

Scientific Research Applications

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to the function of their targets . These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The specific impact on bioavailability would depend on factors such as the compound’s stability, its interactions with transport proteins, and its susceptibility to metabolic enzymes.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Future Directions

The future directions in the research of thiazole derivatives like “4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” could involve the design and development of new compounds with improved biological activities and lesser side effects . Further studies could also focus on understanding the detailed mechanism of action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then acetylated and coupled with benzoyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and dichloromethane, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities.

Properties

IUPAC Name

4-acetyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13(2)15-4-8-17(9-5-15)19-12-26-21(22-19)23-20(25)18-10-6-16(7-11-18)14(3)24/h4-13H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGKMMOJKXEUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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